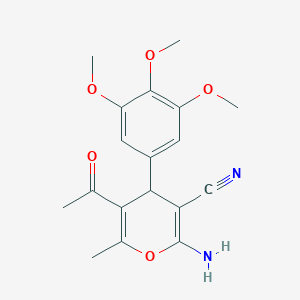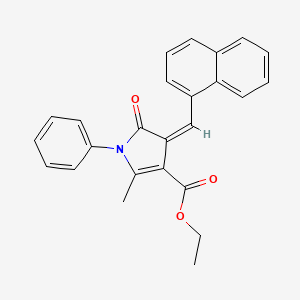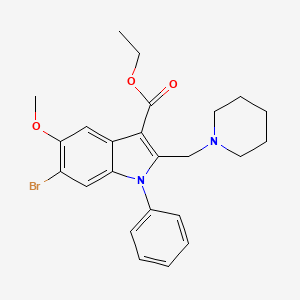![molecular formula C34H28N2O3 B11544708 1-{(E)-[(2-ethylphenyl)imino]methyl}-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11544708.png)
1-{(E)-[(2-ethylphenyl)imino]methyl}-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{(E)-[(2-乙基苯基)亚氨基]甲基}-17-(4-甲氧基苯基)-17-氮杂五环[66502,709,14015,19]十九碳-2,4,6,9,11,13-六烯-16,18-二酮是一种具有独特结构的复杂有机化合物。
准备方法
合成路线和反应条件
1-{(E)-[(2-乙基苯基)亚氨基]甲基}-17-(4-甲氧基苯基)-17-氮杂五环[6.6.5.02,7.09,14.015,19]十九碳-2,4,6,9,11,13-六烯-16,18-二酮的合成涉及多个步骤,包括亚胺键的形成和五环核的构建。 常见的合成路线可能涉及使用格氏试剂、有机锂化合物和过渡金属催化剂来促进复杂结构的形成 .
工业生产方法
该化合物的工业生产可能涉及优化合成路线以确保高产率和高纯度。 这可能包括使用连续流动反应器、先进的纯化技术和严格的质量控制措施来大规模生产该化合物。
化学反应分析
反应类型
1-{(E)-[(2-乙基苯基)亚氨基]甲基}-17-(4-甲氧基苯基)-17-氮杂五环[6.6.5.02,7.09,14.015,19]十九碳-2,4,6,9,11,13-六烯-16,18-二酮可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变化合物的氧化态。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲电试剂和亲核试剂。 反应条件可能根据所需的转化而有所不同,但通常涉及受控的温度和惰性气氛以防止不希望的副反应 .
形成的主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生醌或其他含氧化合物,而取代反应可以将各种官能团引入芳环 .
科学研究应用
1-{(E)-[(2-乙基苯基)亚氨基]甲基}-17-(4-甲氧基苯基)-17-氮杂五环[66502,709,14
化学: 该化合物独特的结构使其成为研究反应机理和开发新的合成方法的宝贵对象。
生物学: 它可以用作生物化学研究中的探针或配体,以研究分子相互作用和途径。
医学: 该化合物可以探索其潜在的治疗特性,例如抗癌或抗炎活性。
作用机制
1-{(E)-[(2-乙基苯基)亚氨基]甲基}-17-(4-甲氧基苯基)-17-氮杂五环[6.6.5.02,7.09,14.015,19]十九碳-2,4,6,9,11,13-六烯-16,18-二酮发挥作用的机制取决于其具体的应用。 在生物系统中,它可能与酶或受体等分子靶点相互作用,调节它们的活性并影响细胞途径。 该化合物的结构允许它参与各种非共价相互作用,例如氢键、π-π堆积和疏水相互作用,这些相互作用有助于其作用机制 .
相似化合物的比较
类似化合物
2-{(E)-[2-羟基苯基)亚氨基]甲基}苯酚: 这种席夫碱配合物具有类似的亚胺键和芳香结构,但缺少五环骨架.
独特性
1-{(E)-[(2-乙基苯基)亚氨基]甲基}-17-(4-甲氧基苯基)-17-氮杂五环[66502,709,14015,19]十九碳-2,4,6,9,11,13-六烯-16,18-二酮因其复杂的五环结构而脱颖而出,赋予其独特的化学和物理性质
属性
分子式 |
C34H28N2O3 |
|---|---|
分子量 |
512.6 g/mol |
IUPAC 名称 |
1-[(2-ethylphenyl)iminomethyl]-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C34H28N2O3/c1-3-21-10-4-9-15-28(21)35-20-34-26-13-7-5-11-24(26)29(25-12-6-8-14-27(25)34)30-31(34)33(38)36(32(30)37)22-16-18-23(39-2)19-17-22/h4-20,29-31H,3H2,1-2H3 |
InChI 键 |
UWPABDBSYCOIIQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1N=CC23C4C(C(C5=CC=CC=C52)C6=CC=CC=C36)C(=O)N(C4=O)C7=CC=C(C=C7)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1-methyl-5-{[(4-methylphenyl)sulfonyl]oxy}-2-(morpholin-4-ylmethyl)-1h-indole-3-carboxylate](/img/structure/B11544629.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11544634.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11544636.png)


![N'-{(E)-[4-(dipropylamino)phenyl]methylidene}-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11544661.png)
![1-(Butanoylsulfanyl)-4,4,8-trimethyl-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium](/img/structure/B11544666.png)
![N'-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11544678.png)

![Diethyl 3-methyl-5-({[3-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11544686.png)
![2-Amino-4-(5-bromothiophen-2-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11544689.png)

![4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11544703.png)

